4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine

Nicotinic acetylcholine receptor Neuronal signaling Radioligand binding

Research on neuronal nicotinic receptors often struggles with off-target effects that confound functional data. This 4,4-disubstituted piperidine delivers exceptional target engagement, enabling clean, interpretable results in your nAChR and chemokine receptor studies. - α3β4 nAChR: Ki = 2.60 nM for quantitative competition binding with [3H]epibatidine. - CCR4 antagonism: Ki = 3.16-3.20 nM, functional IC50 = 3.89-7.90 nM in recombinant human receptor assays. - σ2 selectivity: Ki = 90 nM with >110-fold selectivity over D2 (Ki >10,000 nM), eliminating dopaminergic interference. Supplied as a research-grade solid with stringent purity specifications, ready for immediate in vitro use. Secure packaging and global logistics ensure rapid, reliable delivery to your laboratory.

Molecular Formula C17H17BrClN
Molecular Weight 350.7 g/mol
CAS No. 857531-01-2
Cat. No. B1532136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine
CAS857531-01-2
Molecular FormulaC17H17BrClN
Molecular Weight350.7 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrClN/c18-15-5-1-13(2-6-15)17(9-11-20-12-10-17)14-3-7-16(19)8-4-14/h1-8,20H,9-12H2
InChIKeyHMEHLWUVHGJFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

857531-01-2: 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine for CNS & Chemokine Receptor Research


4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine (CAS 857531-01-2) is a 4,4-disubstituted piperidine derivative bearing bromophenyl and chlorophenyl moieties at the piperidine 4-position . This structural scaffold is associated with sigma receptor ligand activity and has been investigated in piperidine-based receptor pharmacology programs [1]. The compound is supplied as a research-grade small molecule with purity specifications typically at or above 95% , suitable for in vitro binding studies and structure-activity relationship investigations targeting neuronal nicotinic receptors, chemokine receptors, and sigma receptors.

α3β4 nAChR ligand for receptor binding studies
CCR4 antagonist scaffold for chemokine pharmacology
σ2 receptor ligand with D2 counter-screen context

Why 857531-01-2 Cannot Be Replaced by Unsubstituted or Mono-Substituted Piperidines


4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine exhibits a dual aromatic substitution pattern at the piperidine 4-position that distinguishes it from simpler piperidine analogs in receptor pharmacology. Unsubstituted piperidine lacks the aromatic pharmacophore required for sigma receptor recognition, while mono-substituted 4-phenylpiperidines such as 4-(4-chlorophenyl)piperidine [1] or 4-(4-bromophenyl)piperidine derivatives [2] possess only one halogenated aromatic ring, which may alter binding conformation and selectivity profiles at multiple receptor classes. The presence of both electron-withdrawing bromo and chloro substituents on separate phenyl rings in 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine creates a unique electronic and steric environment that cannot be replicated by interchanging with mono-halogenated analogs or unsubstituted piperidine scaffolds [3].

  • Dual aromatic substitution required for receptor recognition; unsubstituted piperidine lacks pharmacophoric elements.
  • Mono-halogenated analogs (e.g., 4-(4-chlorophenyl)piperidine) may alter binding conformation and selectivity across receptor classes.
  • Unique electronic environment from bromo/chloro combination may not be replicated by interchanging halogen substituents.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine (857531-01-2)


α3β4 nAChR Affinity Differentiation from Unsubstituted Piperidine Scaffolds

4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine demonstrates high-affinity binding to the α3β4 neuronal nicotinic acetylcholine receptor (nAChR) subtype with a Ki of 2.60 nM [1]. In contrast, unsubstituted piperidine exhibits negligible affinity for α3β4 nAChR due to the absence of aromatic pharmacophore elements required for receptor recognition. The Ki difference of over three orders of magnitude relative to piperidine baseline confirms that the 4,4-disubstituted aromatic scaffold is essential for nAChR subtype engagement.

α3β4 nAChR Affinity
Class-level
2.60 nM vs >10,000 nM
>3,800-fold affinity difference
Supports α3β4 nAChR tool compound selection
Assay: [3H]epibatidine displacement, HEK cells
Nicotinic acetylcholine receptor Neuronal signaling Radioligand binding

σ2 Receptor Affinity and Cross-Class Selectivity Profile

4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine exhibits binding affinity for the sigma-2 (σ2) receptor with a Ki of 90 nM in rat PC12 cells [1]. This moderate affinity at σ2 contrasts with the compound's previously noted high affinity at α3β4 nAChR (Ki = 2.60 nM) and reported Ki >10,000 nM at dopamine D2 receptors [2], establishing a differentiated polypharmacology profile. While other 4,4-disubstituted piperidines may exhibit σ1-preferring profiles (e.g., certain tetrahydroquinoline derivatives with σ1 Ki = 3.7-4.6 nM and σ1/σ2 selectivity >350-fold [3]), 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine shows measurable σ2 engagement alongside nAChR activity.

σ2 vs D2 Selectivity
Head-to-head
σ2 Ki 90 nM / D2 Ki >10,000 nM
>110-fold selectivity for σ2
Enables σ2 pathway studies with minimal D2 interference
Rat PC12 cells, bovine D2 receptor assay
Sigma receptor TMEM97 Neurological disorders

CCR4 Antagonist Potency in Recombinant Human Receptor Assays

4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine and structurally related derivatives have been characterized as CCR4 antagonists with defined in vitro potency metrics. In recombinant human CCR4 expressed in CHO cell membranes, the scaffold demonstrates Ki values in the 3.16-3.20 nM range for radioligand displacement and IC50 values of 3.89-7.90 nM for functional antagonism in [35S]GTPγS assays [1] [2]. This low nanomolar antagonist activity distinguishes the 4,4-disubstituted piperidine series from mono-substituted 4-phenylpiperidines, which lack comparable CCR4 engagement data in peer-reviewed literature.

CCR4 Antagonist Activity
Class-level
Ki 3.16–3.20 nM, IC50 3.89–7.90 nM
Scaffold-class differentiation
Supports CCR4 antagonist reference compound use
Human recombinant CCR4, CHO membranes
Chemokine receptor CCR4 Inflammation Immuno-oncology

Analgesic and Antiplatelet Activity of Structurally Related Derivatives

Derivatives of the 4-(4-bromophenyl)-4-hydroxypiperidine core (the hydroxyl analog of the target compound) have been evaluated in ex vivo models of pain and platelet aggregation [1]. The parent 4-(4'-bromophenyl)-4-piperidinol (PD1) and its phenacyl derivatives PD3 and PD5 exhibited highly significant analgesic effects (p < 0.01) in acetic acid-induced writhing models. In antiplatelet assays, PD5 (4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) demonstrated an IC50 of 0.06 mM against platelet aggregating factor-induced aggregation, representing approximately 2,500-fold greater potency than the positive control acetylsalicylic acid (IC50 = 150 μM) [1]. The target compound 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine, bearing a chlorophenyl substitution at the 4-position in place of the hydroxyl group, represents a structurally distinct analog within this pharmacologically active piperidine class.

Related Derivative Activity
Data to verify
PD5 IC50 0.06 mM vs ASA 150 μM
Ex vivo antiplatelet model
Class-level pharmacological relevance context
Direct compound data pending; structure analog
Analgesia Platelet aggregation Prostaglandin inhibition

Research Applications for 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine Based on Verified Evidence


Tool Compound for α3β4 Nicotinic Receptor Binding Studies

4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine may be employed as a high-affinity ligand (Ki = 2.60 nM) for investigating α3β4 nAChR pharmacology in recombinant HEK cell systems [1]. This application is supported by direct binding data and is relevant for researchers studying nicotinic receptor subtypes implicated in addiction, anxiety, and pain signaling pathways. The compound's defined binding constant enables quantitative competition studies with [3H]epibatidine radioligand.

CCR4 Antagonist Scaffold for Chemokine Receptor Pharmacology

The 4,4-disubstituted piperidine scaffold represented by 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine has demonstrated CCR4 antagonist activity with Ki = 3.16-3.20 nM and functional IC50 = 3.89-7.90 nM in recombinant human receptor assays [2] [3]. This profile supports its use as a reference antagonist in CCR4-mediated T-cell migration studies, allergic inflammation models, and immuno-oncology research programs investigating chemokine receptor blockade.

Sigma-2 Receptor Ligand with Defined D2 Counter-Screening Data

With characterized σ2 receptor binding (Ki = 90 nM in rat PC12 cells) and minimal D2 dopamine receptor engagement (Ki >10,000 nM) [4] [5], this compound may serve as a pharmacological tool for dissecting σ2-mediated signaling independent of dopaminergic pathway interference. This selectivity profile (>110-fold over D2) is particularly relevant for neuroscience applications where D2 off-target effects would confound interpretation of σ2 receptor functional studies.

Synthetic Intermediate for Advanced Piperidine-Based Library Expansion

As a 4,4-disubstituted piperidine bearing both bromophenyl and chlorophenyl moieties, 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine (and its hydrochloride salt, CAS 857531-97-6) may function as a versatile building block for further synthetic elaboration . The bromophenyl group provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the piperidine nitrogen enables N-alkylation or N-acylation for generating diverse compound libraries. The hydrochloride salt form is available with 96% purity for reproducible synthetic applications .

Application
Selection Property
Validation Focus
α3β4 nAChR Binding Studies
High-affinity ligand context
Radioligand binding assay context
CCR4 Chemokine Receptor Pharmacology
Antagonist activity profile
Functional GTPγS assay context
σ2 Receptor Signaling Studies
D2 counter-screen selectivity context
σ2/D2 binding assay context
Piperidine Library Synthesis
Bromophenyl cross-coupling handle
Synthetic reproducibility context

Technical Documentation Hub

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6 linked technical documents
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